molecular formula C15H15N3O3 B11766075 N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

Katalognummer: B11766075
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: ZOLIBOUPHQLGAH-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with furan-2-carbaldehyde, followed by the reaction with oxalic acid dihydrazide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide
  • N-(4-chlorophenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide
  • N-(4-bromophenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide

Uniqueness

N-(4-ethylphenyl)-N’-[(Z)-furan-2-ylmethylideneamino]oxamide stands out due to the presence of the ethyl group, which can influence its reactivity, solubility, and biological activity. This unique structural feature may enhance its potential in various applications compared to its analogs.

Eigenschaften

Molekularformel

C15H15N3O3

Molekulargewicht

285.30 g/mol

IUPAC-Name

N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C15H15N3O3/c1-2-11-5-7-12(8-6-11)17-14(19)15(20)18-16-10-13-4-3-9-21-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)/b16-10-

InChI-Schlüssel

ZOLIBOUPHQLGAH-YBEGLDIGSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=CO2

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.